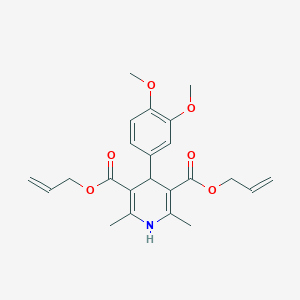![molecular formula C23H18N2O2 B418123 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B418123.png)
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant bioactive properties, including antitumor, cytotoxic, antiviral, antifungal, antibacterial, antileukemic, and DNA inhibitory activities . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
The synthesis of 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through several methods. One common approach involves the cyclization of 2-isocyanobiaryls with various organic compounds . Another method includes the use of aniline precursors in an I2-mediated sp3 C–H amination reaction . These methods typically require specific reaction conditions, such as the presence of oxidants, bases, and radical trappers.
Análisis De Reacciones Químicas
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like (NH4)2S2O8, bases like K3PO4, and radical trappers like TEMPO . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research. In chemistry, it is used to study the synthesis of phenanthridine-containing compounds and their properties . In biology and medicine, its bioactive properties make it a potential candidate for developing new pharmaceuticals with antitumor, antiviral, and antibacterial activities . Additionally, its unique optical and electronic properties make it valuable in material science .
Mecanismo De Acción
The mechanism of action of 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets and pathways in biological systems. It exerts its effects through the formation of imidoyl radicals and subsequent intramolecular cyclization to form N-heterocycle compounds . These interactions can inhibit DNA synthesis and other cellular processes, leading to its bioactive properties.
Comparación Con Compuestos Similares
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is similar to other phenanthridine derivatives, such as ethidium bromide and propidium iodide, which are used as DNA-binding fluorescent dyes . its unique structure and bioactive properties distinguish it from these compounds. Other similar compounds include various substituted phenanthridines, which share similar synthetic routes and bioactive properties .
Propiedades
Fórmula molecular |
C23H18N2O2 |
|---|---|
Peso molecular |
354.4g/mol |
Nombre IUPAC |
5-(2-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C23H18N2O2/c26-25(27)21-12-6-5-11-19(21)23-18-10-4-3-9-17(18)22-16-8-2-1-7-15(16)13-14-20(22)24-23/h1-2,5-8,11-14H,3-4,9-10H2 |
Clave InChI |
KYAFLKZVHLLMOM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CC=C5[N+](=O)[O-] |
SMILES canónico |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CC=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B418044.png)
![Bis(2-methoxyethyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B418045.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methylpropyl)acetamide](/img/structure/B418046.png)
![ethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B418047.png)


![4-{[5-(4-Hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418052.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B418054.png)
![4-{[5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418056.png)

![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B418061.png)
![N-(sec-butyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B418062.png)
